molecular formula C21H16F3N3O3S2 B2380093 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 877654-39-2

2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No. B2380093
CAS RN: 877654-39-2
M. Wt: 479.49
InChI Key: SXHQWFGIUZZMBD-UHFFFAOYSA-N
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Description

The compound is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist . It displays dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .


Synthesis Analysis

The biotransformation of this compound is dependent on CYP3A and results in the formation of two primary metabolites, a pyridyl N-oxide (M1) and an O-deethylated metabolite (M2) . One of these metabolites, M2, undergoes further metabolism by CYP3A .


Chemical Reactions Analysis

The compound exhibits dose- and time-dependent pharmacokinetics . These changes result from a decrease in the oral clearance of the compound, suggesting changes in intestinal/hepatic first-pass metabolism and systemic clearance .

Scientific Research Applications

Antiasthma Agents

Research into triazolo[1,5-c]pyrimidines, which share some structural similarities with the compound , has shown potential antiasthma applications. These compounds, including variations with trifluoromethyl groups, were evaluated using human basophil histamine release assays and found to act as mediator release inhibitors, suggesting their utility in developing new antiasthma agents (Medwid et al., 1990).

Antioxidant Activity

A series of compounds structurally related to the query compound demonstrated antioxidant activity. The research focused on synthesizing and characterizing these compounds, followed by testing their antioxidant properties using the DPPH radical scavenging method. Some compounds showed good antioxidant activity, highlighting the potential of such structures in developing antioxidant agents (Dhakhda et al., 2021).

Central Nervous System Depressant Activity

Compounds with thieno[2,3-d]pyrimidin-4-ones structure, similar to the target molecule, were synthesized and screened for central nervous system depressant activity. Some synthesized derivatives demonstrated marked sedative action, indicating the potential of such compounds in developing treatments for CNS disorders (Manjunath et al., 1997).

Antimicrobial Activity

Thienopyrimidine linked rhodanine derivatives, bearing resemblance to the target compound, were synthesized and evaluated for their antimicrobial activity. These compounds exhibited potency against various bacterial strains such as E. coli and B. subtilis, suggesting their use in developing new antimicrobial agents (Kerru et al., 2019).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed their potential antitumor activity. These compounds were synthesized and evaluated against various human cancer cell lines, showing promising results comparable to doxorubicin in some cases. This indicates the potential application of such compounds in cancer therapy (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3S2/c22-21(23,24)30-15-8-6-14(7-9-15)27-19(29)18-16(10-11-31-18)26-20(27)32-12-17(28)25-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHQWFGIUZZMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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